REACTION_CXSMILES
|
[OH-].[K+].C(C1C(O)=C(C(C)(C)C)C=C(C)C=1)(C)(C)C.[SH:19][CH2:20][CH2:21][OH:22].[CH:23]([C:25]1[CH:32]=[CH:31][C:28]([CH2:29]Cl)=[CH:27][CH:26]=1)=[CH2:24]>C(O)C>[OH:22][CH2:21][CH2:20][S:19][CH2:29][C:28]1[CH:31]=[CH:32][C:25]([CH:23]=[CH2:24])=[CH:26][CH:27]=1 |f:0.1|
|
Name
|
|
Quantity
|
86 g
|
Type
|
reactant
|
Smiles
|
[OH-].[K+]
|
Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C
|
Name
|
|
Quantity
|
100 g
|
Type
|
reactant
|
Smiles
|
SCCO
|
Name
|
|
Quantity
|
1 L
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
198 g
|
Type
|
reactant
|
Smiles
|
C(=C)C1=CC=C(CCl)C=C1
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
was stirred an additional hour at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WAIT
|
Details
|
over fifteen minutes
|
Type
|
ADDITION
|
Details
|
addition the solution
|
Type
|
ADDITION
|
Details
|
After addition
|
Type
|
FILTRATION
|
Details
|
The mixture was filtered
|
Type
|
CUSTOM
|
Details
|
the solvent removed on a rotary evaporator
|
Type
|
ADDITION
|
Details
|
To the residue was added dichloromethane (1.2 liter)
|
Type
|
WASH
|
Details
|
the solvent was washed with water (3×200 ml)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
with saturated NaCl solution (200 ml), dried over anhydrous magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
the solvent removed on a rotary evaporator
|
Type
|
ADDITION
|
Details
|
To the residue was added diethyl ether (200 ml) and petroleum ether (800 ml)
|
Type
|
CUSTOM
|
Details
|
The product crystallized
|
Type
|
FILTRATION
|
Details
|
was then filtered
|
Type
|
CUSTOM
|
Details
|
to give a white solid
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
|
Smiles
|
OCCSCC1=CC=C(C=C1)C=C
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 85% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |